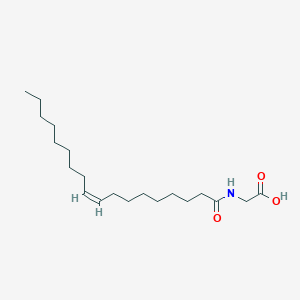
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, also known as APB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APB has been shown to modulate the activity of certain ion channels in the brain, which has implications for understanding the mechanisms underlying neuronal signaling and synaptic plasticity.
Mécanisme D'action
The exact mechanism of action of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one is not fully understood, but it is thought to act as a modulator of ion channel activity by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the context in which it is being studied.
Effets Biochimiques Et Physiologiques
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the modulation of body temperature. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation is that 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one may not fully replicate the effects of endogenous ligands that normally bind to these channels, which could limit the relevance of the findings to natural physiological processes.
Orientations Futures
There are many potential future directions for research involving 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, including further investigation of its effects on specific ion channels and the development of more selective compounds that can modulate these channels with greater precision. Additionally, there is potential for the use of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in the development of treatments for neurological disorders and other conditions that involve ion channel dysfunction.
Méthodes De Synthèse
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2,3-dimethoxybenzaldehyde followed by cyclization in the presence of a suitable acid catalyst. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzopyran ring system.
Applications De Recherche Scientifique
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been used extensively in scientific research as a tool for investigating the role of ion channels in neuronal signaling and synaptic plasticity. It has been shown to selectively modulate the activity of certain ion channels, including the NMDA receptor and the TRPV1 channel, which are involved in processes such as learning and memory, pain perception, and thermoregulation.
Propriétés
Numéro CAS |
130599-49-4 |
|---|---|
Nom du produit |
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
Clé InChI |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Synonymes |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



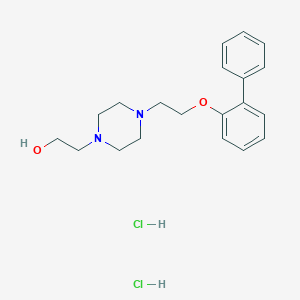
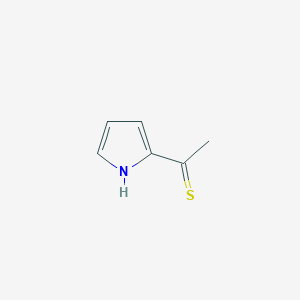
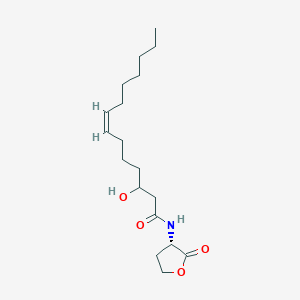
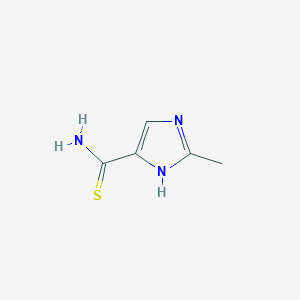

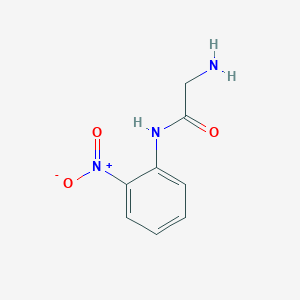

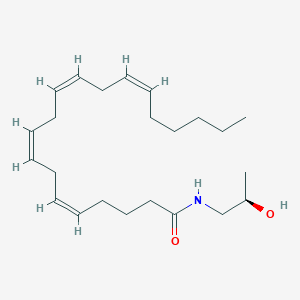
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)



